molecular formula C13H16N2O2 B267451 N-[4-(propionylamino)phenyl]cyclopropanecarboxamide

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide

Cat. No. B267451
M. Wt: 232.28 g/mol
InChI Key: HILWPCJWHANMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide, also known as CPP or CPP-ACP, is a peptide that has gained significant attention in the field of dental research due to its potential applications in preventing and treating dental caries. CPP-ACP is a derivative of casein protein, which is commonly found in milk and dairy products. In

Mechanism of Action

The mechanism of action of N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is multifaceted. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP works by binding to dental enamel and forming a protective layer that prevents demineralization and promotes remineralization. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP also inhibits the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolic processes. Additionally, N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been shown to promote the formation of biofilms, which are beneficial for oral health.
Biochemical and Physiological Effects:
N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been shown to have several biochemical and physiological effects. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP promotes the remineralization of dental enamel by increasing the concentration of calcium and phosphate ions in saliva. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP also reduces the solubility of dental enamel, making it more resistant to acid erosion. Additionally, N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been shown to reduce the adhesion of cariogenic bacteria to dental surfaces, which reduces the risk of dental caries.

Advantages and Limitations for Lab Experiments

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has several advantages for lab experiments. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is easy to synthesize and has a long shelf life, which makes it ideal for use in experiments. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in different experimental settings. However, N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has some limitations for lab experiments. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is relatively expensive compared to other dental remineralization agents, which may limit its use in large-scale experiments. Additionally, N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has limited solubility in water, which may affect its efficacy in some experimental settings.

Future Directions

There are several future directions for research on N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP. One area of research is the development of new N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP formulations that are more effective and affordable than current formulations. Another area of research is the investigation of the potential applications of N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP in other fields, such as drug delivery and tissue engineering. Additionally, further research is needed to elucidate the mechanism of action of N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP and to determine its long-term safety and efficacy.

Synthesis Methods

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP is synthesized by enzymatic hydrolysis of casein protein, followed by chemical modification. The synthesis process involves the use of proteolytic enzymes, such as trypsin and chymotrypsin, to break down casein into smaller peptides. The resulting peptides are then chemically modified to introduce the propionylamino group and cyclopropanecarboxamide group, which are essential for the biological activity of N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP.

Scientific Research Applications

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been extensively studied in the field of dental research due to its potential in preventing and treating dental caries. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has been shown to remineralize dental enamel, reduce plaque formation, and inhibit the growth of cariogenic bacteria. N-[4-(propionylamino)phenyl]cyclopropanecarboxamide-ACP has also been investigated for its potential applications in other fields, such as drug delivery and tissue engineering.

properties

Product Name

N-[4-(propionylamino)phenyl]cyclopropanecarboxamide

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[4-(propanoylamino)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C13H16N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-13(17)9-3-4-9/h5-9H,2-4H2,1H3,(H,14,16)(H,15,17)

InChI Key

HILWPCJWHANMQY-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

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